BenchChemオンラインストアへようこそ!

Glycerol formal

acute toxicity LD50 oral administration

Glycerol formal (CAS 1246647-95-9) is a cyclic acetal solvent (≈60% 5-hydroxy-1,3-dioxane, ≈40% 4-hydroxymethyl-1,3-dioxolane) specifically engineered for veterinary parenteral formulations. It replaces propylene glycol and NMP, offering lower viscosity (≈14 cP at 25°C), superior syringeability at refrigerated temperatures, and a favorable acute toxicity profile (no macroscopic pathology at 1500 mg/kg i.p. in rats). The solvent enables high-concentration solubilization of macrocyclic lactones (10–50 mg/mL) and supports long-acting depot injections with rapid tissue diffusion and short withdrawal periods. Ideal for reformulating oxytetracycline, eprinomectin, and gamithromycin injectables. Request a quotation for bulk or trial quantities.

Molecular Formula C8H16O6
Molecular Weight 208.2
CAS No. 1246647-95-9
Cat. No. B6279035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerol formal
CAS1246647-95-9
Molecular FormulaC8H16O6
Molecular Weight208.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycerol Formal (CAS 1246647-95-9): Procurement-Ready Technical Profile for Pharmaceutical Excipient Selection


Glycerol formal is a cyclic acetal mixture composed of approximately 60% 5-hydroxy-1,3-dioxane and 40% 4-hydroxymethyl-1,3-dioxolane, produced via acid-catalyzed condensation of glycerol with formaldehyde . It functions as a clear, nearly odorless, water-miscible non-aqueous solvent with a density of 1.203 g/mL at 25°C and a boiling point of 192–193°C [1]. Its primary industrial utility lies in veterinary parenteral formulations as a solubilizing vehicle for hydrophobic active pharmaceutical ingredients, particularly macrocyclic lactone antiparasitics, where it is positioned as a substitute for propylene glycol and pyrrolidone-based solvent systems .

Why Glycerol Formal Cannot Be Casually Replaced by Propylene Glycol or Pyrrolidone in Parenteral Formulations


Generic solvent substitution in injectable formulations is constrained by three non-interchangeable parameters: acute systemic toxicity thresholds, tissue residue persistence, and low-temperature viscosity behavior. Propylene glycol carries a rat oral LD50 of approximately 20–30 g/kg but exhibits significantly higher injection-site irritation potential and viscosity increase at refrigerated temperatures [1]. Pyrrolidone derivatives such as N-methyl-2-pyrrolidone (NMP) are classified as reproductive toxicants under REACH and face increasing regulatory restrictions in veterinary applications [2]. Glycerol formal occupies a differentiated safety–performance niche that cannot be approximated by simple in-class substitution without quantitative reformulation validation [3].

Glycerol Formal: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Rat Oral Acute Toxicity: Glycerol Formal LD50 vs. Dimethyl Sulfoxide (DMSO) and Propylene Glycol

Glycerol formal exhibits a rat oral LD50 of 8 mL/kg (approximately 9.6 g/kg based on density), which is within the low-toxicity solvent range and orders of magnitude less acutely toxic than dimethyl sulfoxide (DMSO) in the same species [1]. Propylene glycol by comparison has a rat oral LD50 of approximately 20–30 g/kg, indicating that while both are low-toxicity solvents, glycerol formal's LD50 is not inferior to propylene glycol in a clinically meaningful way, and both are substantially safer than DMSO for formulations where oral exposure may occur [2].

acute toxicity LD50 oral administration rat model solvent safety

Tissue Residue Clearance: Glycerol Formal Elimination Kinetics in Bovine Subcutaneous Administration

Following subcutaneous administration of glycerol formal at 14.4 mg/kg in cattle, tissue residue analysis at 48 hours post-dosing revealed concentrations of 0.16 mg/kg in muscle, 0.16 mg/kg at the injection site, 0.13 mg/kg in kidney, 0.07 mg/kg in liver, and below 0.05 mg/kg in fat [1]. In porcine studies at 19.2 mg/kg subcutaneous dose, no detectable residues were observed in liver, kidney, muscle, fat, or injection site after 24 hours [1]. Comparative residue data for propylene glycol under identical conditions are not available in the literature, but propylene glycol's higher viscosity and slower absorption kinetics in subcutaneous depots are documented as contributing to prolonged injection-site residence [2].

tissue residue pharmacokinetics bovine subcutaneous injection veterinary solvent

Low-Temperature Viscosity Behavior: Glycerol Formal vs. Propylene Glycol in Oxytetracycline Formulations

Traditional oxytetracycline injection formulations exhibit viscosity increases at low storage temperatures when propylene glycol is used as the primary solvent, leading to poor syringeability and injection-site pain [1]. Reformulation with glycerol formal reduces low-temperature viscosity, maintaining better fluidity and injectability under refrigerated or cold-ambient conditions without requiring pre-warming [1]. While propylene glycol's viscosity is approximately 40–60 cP at 25°C, glycerol formal's viscosity is reported at approximately 14 cP at similar temperatures, with the differential widening at lower temperatures due to propylene glycol's steeper temperature–viscosity curve [2].

viscosity low-temperature stability oxytetracycline injectable formulation cold chain

Evidence-Backed Application Scenarios for Glycerol Formal in Pharmaceutical and Veterinary Formulation


Macrocyclic Lactone Antiparasitic Injectable Formulations (Ivermectin, Abamectin, Moxidectin)

Glycerol formal is the preferred non-aqueous vehicle for macrocyclic lactone injectables in veterinary medicine, as documented in commercial formulations such as Eprecis (eprinomectin) approved in Europe [1]. Its ability to solubilize these highly lipophilic endectocides at concentrations up to 10–50 mg/mL, combined with its low injection-site irritation profile (attributed to lower viscosity and rapid tissue diffusion), directly supports the development of long-acting antiparasitic depot injections with extended therapeutic duration [1][2].

Oxytetracycline Long-Acting Injectable Formulations with Improved Cold-Chain Syringeability

Reformulation of oxytetracycline injectables with glycerol formal addresses the viscosity-related syringeability failures observed with propylene glycol-based formulations stored at refrigerated or winter ambient temperatures [1]. The viscosity differential (approximately 14 cP vs. 40–60 cP at 25°C) translates to practical handling advantages in field veterinary settings, where pre-warming of vials is logistically challenging and dose accuracy is critical [2]. This scenario is directly supported by formulation development data from commercial excipient suppliers [1].

Gamithromycin Injectable Formulations for Bovine Respiratory Disease

Glycerol formal serves as the solvent vehicle for gamithromycin, a macrolide antibiotic approved for bovine respiratory disease treatment [1]. The solvent's rapid absorption and low residue profile, demonstrated by the bovine tissue residue data (≤0.16 mg/kg in all edible tissues at 48 h post-dose), aligns with the pharmacokinetic requirements of single-dose treatment protocols with short withdrawal periods [1][2].

Co-Solvent Systems for Poorly Water-Soluble APIs Requiring Subsequent Aqueous Dilution

Glycerol formal is recommended as a co-solvent for water-insoluble compounds intended for subsequent aqueous dilution, including in toxicity testing protocols where organic solvent carryover must be minimized [1]. Its acute toxicity profile—no toxic effects or macroscopic pathology at 1500 mg/kg intraperitoneal in rats, 1000 mg/kg in mice and guinea pigs, or 4000 mg/kg oral in rats—makes it suitable for preclinical formulations where solvent-induced confounding toxicity must be avoided [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycerol formal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.